molecular formula C10H14O3 B6224402 3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2763776-14-1

3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6224402
CAS No.: 2763776-14-1
M. Wt: 182.22 g/mol
InChI Key: ZDAMNZQONSPAHG-UHFFFAOYSA-N
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Description

3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several methods. One common approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another method is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for both laboratory and industrial production.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the carbene insertion and radical addition methods makes them ideal for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the strained nature of the bicyclo[1.1.1]pentane core, which makes it highly reactive .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Properties

CAS No.

2763776-14-1

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-(oxolan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C10H14O3/c11-8(12)10-4-9(5-10,6-10)7-1-2-13-3-7/h7H,1-6H2,(H,11,12)

InChI Key

ZDAMNZQONSPAHG-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C23CC(C2)(C3)C(=O)O

Purity

95

Origin of Product

United States

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